Dihydrouracil

Descripción general

Descripción

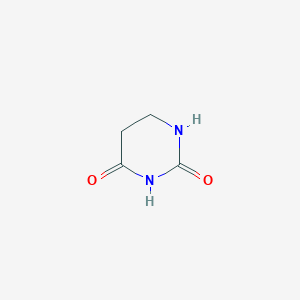

El dihidrouracilo es un compuesto orgánico que pertenece a la clase de las pirimidonas. Es un intermedio en el catabolismo del uracilo, una nucleobase que se encuentra en el ARN.

Métodos De Preparación

El dihidrouracilo se puede sintetizar a través de varios métodos. Un método innovador implica el uso de ácido 3-cloroperbenzoico para escindir el enlace carbono-azufre de los híbridos de Biginelli, lo que lleva a la formación de dihidrouracilos en rendimientos moderados a altos (32-99%) en condiciones suaves . Otro método implica la eliminación hidrolítica del grupo SCH₃ o OCH₃ del núcleo de dihidropirimidinona, que se lleva a cabo en condiciones fuertemente ácidas o básicas y a altas temperaturas .

Análisis De Reacciones Químicas

Chemical Reactions Involving Dihydrouracil

This compound participates in several important chemical reactions, primarily through enzymatic pathways and synthetic methodologies. Below are key reactions associated with this compound:

Enzymatic Reactions

-

Reduction of Uracil : this compound is formed from uracil through the action of the enzyme dihydropyrimidine dehydrogenase (DHP). This reaction utilizes NADP+ as a cofactor and results in the conversion of uracil to this compound, with NADPH produced as a byproduct.

-

Conversion to Ureidopropionic Acid : this compound can undergo hydrolysis catalyzed by dihydropyrimidinase, leading to the formation of ureidopropionic acid.

Synthetic Reactions

Recent studies have focused on synthesizing dihydrouracils through various chemical methods, often yielding high product yields under mild conditions.

-

Biginelli Reaction : A notable method for synthesizing dihydrouracils involves the Biginelli reaction, which combines aldehydes, urea, and β-keto esters under acidic conditions. This method has been optimized to produce various aryl-substituted dihydrouracils.

-

Use of m-Chloroperbenzoic Acid : A novel approach involves using m-chloroperbenzoic acid to cleave carbon-sulfur bonds in Biginelli hybrids, resulting in moderate to high yields of dihydrouracils (32-99%) depending on the substituents present .

Radiolysis Reactions

Research has shown that this compound undergoes radiolysis when exposed to ionizing radiation in aqueous solutions. The products formed depend on pH levels and dose rates, leading to compounds such as barbituric acid and uracil.

Biological Significance

This compound plays a crucial role in human metabolism, particularly in the degradation pathway of pyrimidines. Its presence is essential for maintaining nucleotide balance within cells and impacts drug metabolism, especially concerning chemotherapeutic agents like 5-fluorouracil.

Clinical Implications

The levels of this compound can serve as biomarkers for certain metabolic disorders and may influence treatment strategies for conditions such as fluoropyrimidine toxicity. Studies have shown that high levels of uracil and low ratios of this compound to uracil correlate with increased toxicity during chemotherapy .

Aplicaciones Científicas De Investigación

Cancer Therapy

Dihydrouracil is integral to the metabolism of fluoropyrimidines, particularly 5-fluorouracil (5-FU), which is widely used in chemotherapy for various cancers including colorectal, gastric, and breast cancers. The metabolism of 5-FU involves dihydropyrimidine dehydrogenase (DPD), an enzyme that converts uracil to this compound.

DPD Activity as a Biomarker

The ratio of this compound to uracil (DHU/U ratio) in plasma serves as a surrogate marker for DPD activity, which is crucial for individualizing fluoropyrimidine therapy. Studies have shown that higher DHU/U ratios correlate with reduced toxicity from 5-FU treatment, making it a valuable tool for predicting patient responses to chemotherapy .

Case Studies

- Study on Food Effects : A study involving healthy volunteers demonstrated that fasting significantly increases plasma levels of both uracil and this compound compared to fed states. This finding suggests that timing of blood sampling is critical for accurate assessment of DPD activity and subsequent dosing of fluoropyrimidines .

- Assessment Prior to Treatment : Research indicates that measuring the DHU/U ratio before initiating 5-FU treatment can help predict severe toxicity, allowing for more personalized treatment plans .

Metabolic Studies

This compound is also studied for its role in metabolic pathways related to pyrimidine metabolism. Its levels in biological fluids can indicate dysfunctions in pyrimidine metabolism, particularly in conditions associated with dihydropyrimidinase deficiency.

Diagnostic Applications

- Metabolic Disorders : Elevated levels of this compound can signal metabolic disorders linked to pyrimidine metabolism, such as epilepsy and intellectual disabilities . This has led to investigations into using DHU quantification as a diagnostic marker for certain metabolic conditions.

- Quantification Techniques : Advanced methods like high-performance liquid chromatography (HPLC) have been developed for the rapid quantification of this compound in human saliva and plasma, enhancing diagnostic capabilities .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of this compound derivatives. Novel compounds derived from this compound have shown promising activity against various pathogens.

Research Findings

- Novel this compound derivatives have been reported to exhibit significant antimicrobial activity against strains such as Escherichia coli and Klebsiella pneumoniae, outperforming traditional antibiotics like ciprofloxacin and tetracycline .

- The potential application of these derivatives in treating infections highlights the versatility of this compound beyond its traditional roles.

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Cancer Therapy | Used in the metabolism of fluoropyrimidines like 5-FU | DHU/U ratio serves as a biomarker for DPD activity and toxicity prediction |

| Metabolic Studies | Indicates dysfunctions in pyrimidine metabolism | Elevated DHU levels linked to metabolic disorders; quantification techniques developed |

| Antimicrobial Activity | This compound derivatives show antimicrobial properties | Significant activity against pathogens; potential for new antibiotic development |

Mecanismo De Acción

El mecanismo de acción del dihidrouracilo implica su función como intermedio en el catabolismo del uracilo. Se convierte en uracilo por la enzima dihidrouracilo oxidasa, con oxígeno como reactivo y peróxido de hidrógeno como subproducto . Este proceso es parte de la vía del metabolismo de la pirimidina, que es esencial para la descomposición y el reciclaje de los nucleótidos .

Comparación Con Compuestos Similares

El dihidrouracilo es similar a otras pirimidonas, como el uracilo y la dihidrouridina. Es único en su función como intermedio en el catabolismo del uracilo . A diferencia del uracilo, que es una nucleobase que se encuentra en el ARN, el dihidrouracilo no se incorpora a los ácidos nucleicos, sino que participa en su descomposición . La dihidrouridina, por otro lado, es un nucleósido modificado que se encuentra en el ARN de transferencia .

Actividad Biológica

Dihydrouracil (DHU) is a pyrimidine derivative that plays a significant role in the metabolism of certain chemotherapeutic agents, particularly fluoropyrimidines like 5-fluorouracil (5-FU). Understanding its biological activity is critical for optimizing cancer treatment and minimizing adverse effects. This article provides a comprehensive overview of the biological activity of this compound, emphasizing its role as a biomarker in drug metabolism, its pharmacokinetics, and relevant research findings.

1. Role in Drug Metabolism

This compound is primarily involved in the metabolic pathway of fluoropyrimidines through the action of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of these drugs. The conversion of uracil to this compound is catalyzed by DPD, and this process is crucial for determining the pharmacokinetics of fluoropyrimidines.

1.1 DPD Activity and Toxicity

A significant aspect of DHU's biological activity is its correlation with DPD activity. Patients with low DPD levels are at increased risk for severe toxicity from 5-FU treatment. Studies have shown that measuring the this compound/uracil (DHU/Ura) ratio can serve as a potential biomarker for assessing DPD activity in patients undergoing chemotherapy.

- Case Study : A study involving 20 cancer patients demonstrated that the DHU/Ura ratio was significantly lower in patients experiencing toxicity compared to those who tolerated treatment well, suggesting that monitoring this ratio could help tailor chemotherapy doses to individual metabolic capacities .

2. Pharmacokinetics

The pharmacokinetic profile of this compound has been extensively studied, revealing important insights into its absorption, distribution, metabolism, and excretion.

2.1 Food Effects on Plasma Levels

Research indicates that food intake significantly affects plasma levels of uracil and this compound. A study found that fasting resulted in higher plasma levels of both compounds compared to fed states, which could influence dosing strategies for fluoropyrimidine therapies .

| State | Uracil Level (µmol/L) | This compound Level (µmol/L) |

|---|---|---|

| Fasting | 33.3 ± 20.5 | 16.4 ± 14.9 |

| Fed | 230.7 ± 279.6 | 56.5 ± 45.3 |

This table summarizes findings from a comparative study on uracil and this compound levels under different dietary conditions .

3. Clinical Implications

The clinical implications of this compound's biological activity are profound, particularly in oncology.

3.1 Biomarker for Individualized Therapy

The DHU/Ura ratio has emerged as a promising biomarker for identifying patients at risk for DPD deficiency and subsequent toxicity from fluoropyrimidine-based therapies. A significant correlation has been established between low DHU/Ura ratios and high incidences of adverse reactions to 5-FU .

- Research Findings : A study involving healthy subjects and cancer patients indicated that circadian variations exist in DHU/Ura ratios, which can affect therapeutic outcomes if not accounted for during treatment planning .

4. Future Directions

Future research should focus on:

- Standardizing Measurement Protocols : Establishing guidelines for optimal timing and conditions for measuring DHU/Ura ratios to enhance reliability as a biomarker.

- Exploring Genetic Factors : Investigating genetic polymorphisms affecting DPD activity to further refine patient stratification in chemotherapy regimens.

Propiedades

IUPAC Name |

1,3-diazinane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O2/c7-3-1-2-5-4(8)6-3/h1-2H2,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIVLITBTBDPEFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060122 | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Dihydrouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

504-07-4 | |

| Record name | Dihydrouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=504-07-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrouracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000504074 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydrouracil | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01849 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | dihydrouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11867 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4(1H,3H)-Pyrimidinedione, dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihydrouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.257 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROURACIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/016FR52RU5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Dihydrouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

279 - 281 °C | |

| Record name | Dihydrouracil | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000076 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dihydrouracil in pyrimidine catabolism?

A1: this compound is a crucial intermediate in the degradation pathway of uracil and thymine. [] It is formed by the NADPH-dependent reduction of uracil, catalyzed by the enzyme dihydropyrimidine dehydrogenase (DPD). [] This step is the rate-limiting step in the pyrimidine degradation pathway. [] Further enzymatic reactions convert this compound into β-alanine, ammonia, and CO2. []

Q2: How does this compound relate to 5-Fluorouracil (5-FU) chemotherapy?

A2: DPD, the enzyme responsible for this compound formation, also metabolizes the chemotherapeutic drug 5-FU. [] Individuals with DPD deficiency are at increased risk of severe toxicity from 5-FU treatment. [] Monitoring the ratio of this compound to uracil (DHU/U) can provide insights into an individual's DPD activity and guide 5-FU dosage adjustments. []

Q3: Can this compound levels predict adverse reactions to pyrimidine chemotherapy?

A3: Measuring urinary pyrimidine levels, including this compound, could potentially identify individuals with abnormal pyrimidine metabolism, like dihydropyrimidinase deficiency. [] This could help predict potential adverse reactions to pyrimidine-based chemotherapy. []

Q4: How does this compound relate to dihydropyrimidinase deficiency?

A4: Dihydropyrimidinase deficiency, a rare metabolic disorder, leads to the accumulation of this compound and dihydrothymine in urine (dihydropyrimidinuria). [, ] This condition can be diagnosed by analyzing urinary pyrimidine profiles, revealing elevated this compound levels. []

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C4H6N2O2 and a molecular weight of 114.10 g/mol.

Q6: How can spectroscopic techniques be used to characterize this compound?

A6: Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H and 13C NMR, provides detailed structural information about this compound. [, ] Electron Spin Resonance (ESR) techniques have been used to study radiation-induced radicals in this compound crystals. []

Q7: How stable is this compound under different conditions?

A7: this compound exhibits varying stability depending on the conditions. It is relatively stable in a dry state but undergoes degradation in aqueous solutions, particularly at elevated temperatures. [] The rate of ring opening increases with temperature, with a half-life of 9.1 hours at 100°C and pH 7. [] This instability at high temperatures may explain the absence of dihydrouridine, the nucleoside form of this compound, from the tRNA of hyperthermophiles. []

Q8: What is the effect of allylic strain on the ring opening of this compound derivatives?

A8: Studies on the alkaline hydrolysis of this compound derivatives have shown that introducing a 1-nitrogen substituent significantly decreases the ring-opening rate. [] This effect is attributed to allylic strain, similar to the gem-dimethyl effect on ring closure. []

Q9: How does pH influence the radiolysis products of this compound in the presence of oxygen?

A9: The products formed during the radiolysis of this compound in aerated solutions depend on both pH and dose rate. [] At acidic pH and low dose rates, barbituric acid is a major product, while uracil becomes predominant at alkaline pH and higher dose rates. [] This difference arises from the base-catalyzed elimination of superoxide radicals (O2•−) from the 6-peroxyl radical of this compound, leading to uracil formation. []

Q10: What is the role of isopyrimidines in the radiolysis of this compound?

A10: During the radiolysis of this compound, the 6-peroxyl radical can undergo an elimination reaction to form uracil via an unstable isomeric form of the pyrimidine, known as isouracil. [] This reaction, which releases a superoxide radical, is base-catalyzed, explaining the pH dependence of the product distribution in irradiated this compound solutions. []

Q11: What analytical methods are available for this compound quantification?

A11: Several analytical techniques have been developed for quantifying this compound in biological samples. These include high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection, [, , ] HPLC coupled with tandem mass spectrometry (HPLC-MS/MS), [, , ] and gas chromatography-mass spectrometry (GC-MS). [] The choice of method depends on factors like sensitivity, specificity, and available instrumentation.

Q12: How is computational chemistry used to study this compound and related compounds?

A12: Computational methods like molecular docking and molecular dynamics simulations help investigate the interactions of this compound and its derivatives with enzymes like dihydropyrimidine dehydrogenase. [] These studies provide insights into binding affinities, molecular mechanisms, and potential for developing enzyme inhibitors. []

Q13: What are the Structure-Activity Relationships (SAR) of this compound analogs as enzyme inhibitors?

A13: Studies have explored the SAR of this compound analogs as potential inhibitors of enzymes involved in pyrimidine metabolism, such as dihydropyrimidine dehydrogenase, dihydroorotase, and dihydroorotate dehydrogenase. [] By modifying the this compound structure, researchers aim to enhance binding affinity, selectivity, and inhibitory potency for these enzymes. []

Q14: What are the potential applications of this compound research?

A14: Research on this compound and its metabolic pathway contributes to a better understanding of pyrimidine metabolism and related disorders. [] This knowledge aids in developing diagnostic tools and therapeutic strategies for managing diseases like cancer and metabolic disorders. []

Q15: How can the knowledge of this compound metabolism improve cancer treatment?

A15: Understanding this compound metabolism, particularly its link to DPD activity, allows for personalized 5-FU chemotherapy. [, ] By determining an individual's DHU/U ratio, clinicians can adjust 5-FU dosage, minimizing the risk of severe toxicity and improving treatment outcomes. [, ]

Q16: What is the significance of this compound in the context of DNA damage and repair?

A16: this compound can be formed in DNA as a result of oxidative damage to cytosine. [] This lesion is primarily repaired by the base excision repair (BER) pathway, involving enzymes like endonuclease III. [] Understanding the repair mechanisms of this compound in DNA contributes to our knowledge of genome stability and mutagenesis. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.